molecular formula C7H11NO2 B2915086 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol CAS No. 926265-41-0

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol

Cat. No. B2915086
CAS RN: 926265-41-0
M. Wt: 141.17
InChI Key: LOUYNTQIAKVVPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is a chemical compound with the IUPAC name 2-(5-methyl-2-furyl)ethylamine . It has a molecular weight of 125.17 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 125.17 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Polymer Synthesis and Material Engineering

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, due to its structure incorporating both amino and hydroxyl functional groups, has potential applications in polymer synthesis and material engineering. For instance, studies have explored the use of similar unprotected aminoalcohols as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This process allows for the synthesis of telechelic and block copolymers, indicating a pathway to create polymers with specific end-group functionalities, which could be exploited in various material science applications, including biomedical engineering (Bakkali-Hassani et al., 2018).

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound could be utilized as a building block in the synthesis of complex molecules due to its reactive sites. The amino group can participate in nucleophilic addition reactions, while the hydroxyl group can be a site for oxidation, esterification, or as a leaving group in substitution reactions. For example, research has shown that aminoalcohols can be efficiently used in direct catalytic asymmetric synthesis processes to produce anti-1,2-amino alcohols and syn-1,2-diols, which are prevalent in a wide array of natural and biologically active molecules (Ramasastry et al., 2007).

Biofuel Production

In the context of renewable energy and biofuel production, the manipulation of similar compounds has been explored to enhance the bioconversion processes. For instance, engineered enzymes have been utilized to enable anaerobic production of biofuels like 2-methylpropan-1-ol from glucose, demonstrating the potential of modifying such molecules for sustainable energy solutions (Bastian et al., 2011).

Biomedical Applications

In the biomedical field, the structural features of this compound suggest potential for the development of new therapeutics or diagnostic tools. For instance, poly(amido-amine)s synthesized from similar aminoalcohols have shown promise as endosomolytic polymers, indicating their potential use in drug delivery systems to enhance cellular uptake and therapeutic efficacy (Ferruti et al., 2000).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-1-(5-methylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYNTQIAKVVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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